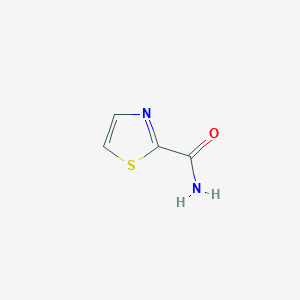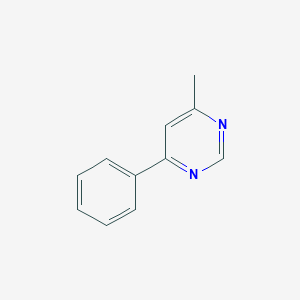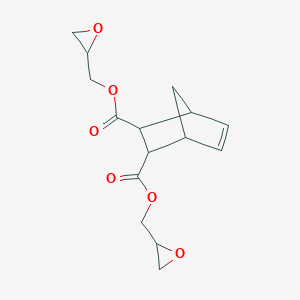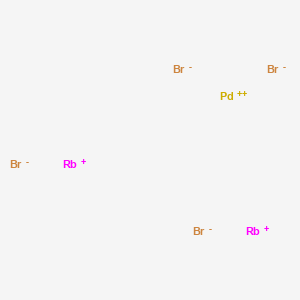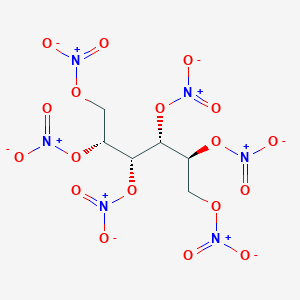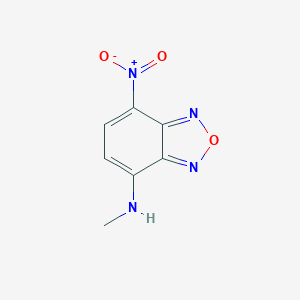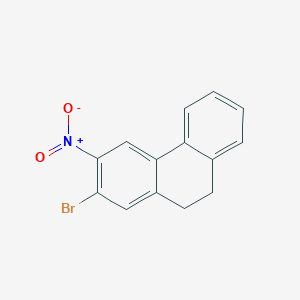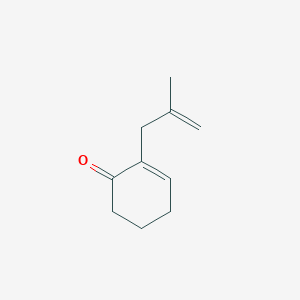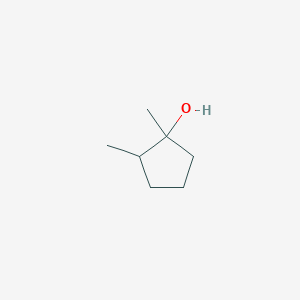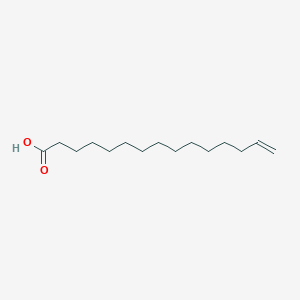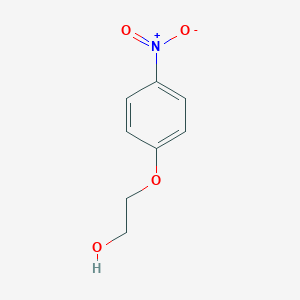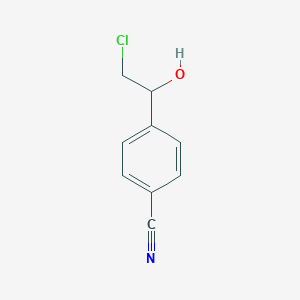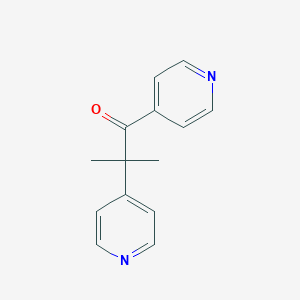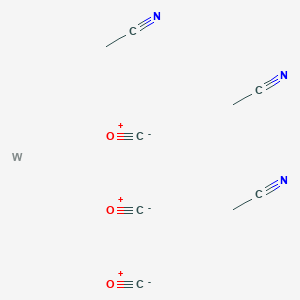
Tris(acetonitrile)tricarbonyltungsten(0)
Übersicht
Beschreibung
Tris(acetonitrile)tricarbonyltungsten(0) is a compound with the formula W(NCCH3)3(CO)3. It has a molecular weight of 391.03 . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Synthesis Analysis
Tris(acetonitrile)tricarbonyltungsten(0) is used as a catalyst for allylic substitutions . It is also used as a reactant for the synthesis of mixed disilyl-substituted cyclopentadiene derivatives and catalytically active ansa compounds .Molecular Structure Analysis
The linear formula of Tris(acetonitrile)tricarbonyltungsten(0) is W(NCCH3)3(CO)3 . The compound has a molecular weight of 391.03 .Chemical Reactions Analysis
Tris(acetonitrile)tricarbonyltungsten(0) is used as a catalyst for allylic substitutions . It is also used as a reactant for the synthesis of mixed disilyl-substituted cyclopentadiene derivatives, catalytically active ansa compounds with cycloalkyl moieties, stepwise assembly of mixed metal dinuclear carbonyl complexes, and cycloaddition of M(CO)3-coordinated-cyanoazepine with alkynes .Physical And Chemical Properties Analysis
Tris(acetonitrile)tricarbonyltungsten(0) has a molecular weight of 391.03 . It appears as a yellow powder . The melting point of the compound is greater than 300 °C .Wissenschaftliche Forschungsanwendungen
Catalyst in Nucleophilic Substitution
Tris(acetonitrile)tricarbonyltungsten(0) serves as a catalyst for nucleophilic substitution of allylic acetates. This catalytic activity is significant in organic synthesis, enabling specific reactions under controlled conditions (Herndon, 2001).
Interaction with Other Compounds
The compound reacts with triquinacene to form tricarbonyl(triquinacene)tungsten. This reaction is a part of the study of organometallic chemistry, exploring the interactions between organic and inorganic compounds (Codding et al., 1982).
Electrochemical Studies
In electrochemical research, tris(acetonitrile)tricarbonyltungsten(0) has been studied for its behavior in aprotic solvents. Its electrochemical properties are important for understanding redox reactions and the coordination abilities of different solvents (Özer et al., 1989).
Spectrophotometric Studies
The compound has been involved in spectrophotometric studies, specifically in creating a basicity scale in acetonitrile. Such studies are crucial in understanding the chemical properties and reactivity of various compounds in solution (Kaljurand et al., 2000).
Role in Organometallic Chemistry
Its role in forming complexes with other elements like chromium and molybdenum in organometallic chemistry is also notable. These complexes have applications in catalysis and materials science (Edelmann & Behrens, 1977).
Application in Polymer Chemistry
It has been used in polymer chemistry, particularly in radical polymerization processes. Understanding its role in these processes can lead to advancements in the synthesis of new polymeric materials (Enayati et al., 2016).
Safety And Hazards
Tris(acetonitrile)tricarbonyltungsten(0) is classified as acutely toxic, with hazard statements indicating it is fatal if swallowed, in contact with skin, or if inhaled . Safety measures include not breathing dust, not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves and clothing, wearing respiratory protection, and disposing of contents/container to an approved waste disposal plant .
Zukünftige Richtungen
Tris(acetonitrile)tricarbonyltungsten(0) is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . It is used in various applications, including as a catalyst for allylic substitutions and as a reactant for the synthesis of mixed disilyl-substituted cyclopentadiene derivatives, catalytically active ansa compounds with cycloalkyl moieties, stepwise assembly of mixed metal dinuclear carbonyl complexes, and cycloaddition of M(CO)3-coordinated-cyanoazepine with alkynes .
Eigenschaften
IUPAC Name |
acetonitrile;carbon monoxide;tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H3N.3CO.W/c3*1-2-3;3*1-2;/h3*1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVAYSUFFMSBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(acetonitrile)tricarbonyltungsten(0) | |
CAS RN |
16800-47-8 | |
| Record name | Tris(acetonitrile)tricarbonyltungsten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16800-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



